Incednine -

Incednine

Catalog Number: EVT-1596301
CAS Number:
Molecular Formula: C42H63N3O8
Molecular Weight: 738 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Incednine is a natural product found in Streptomyces with data available.
Source

Incednine is primarily derived from Streptomyces species, which are known for their ability to produce a variety of bioactive natural products. The biosynthesis of incednine involves several enzymatic steps, including the action of adenylation enzymes that activate amino acids and facilitate the formation of peptide bonds during polyketide synthesis .

Classification

Incednine belongs to the class of macrolactam antibiotics, characterized by their large cyclic structures and lactam functionalities. This classification is significant as it relates to its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of incednine has been approached through various synthetic routes, with significant advancements made in recent years. A notable method involves a convergent synthesis strategy, which allows for the assembly of complex fragments into the final structure efficiently. Key synthetic steps include the use of intramolecular ring-closing olefin metathesis as a critical reaction for constructing the macrolactam framework .

Technical Details

  1. Fragment Synthesis: The synthesis typically starts with simpler organic compounds that are progressively modified and assembled into larger fragments.
  2. Key Reactions: Techniques such as Wittig reactions and reductions under Staudinger conditions are employed to construct essential structural components.
  3. Catalysts: Various catalysts, including Grubbs and Hoveyda-Grubbs catalysts, are utilized to facilitate olefin metathesis reactions, which are pivotal in forming the cyclic structure .
Molecular Structure Analysis

Structure

Incednine's molecular structure is characterized by its 24-membered ring system, featuring multiple double bonds and functional groups that enhance its biological activity. The compound's complexity necessitates advanced analytical techniques for elucidation.

Data

  • Molecular Formula: C₃₉H₅₉N₅O₇
  • Molecular Weight: Approximately 705.9 g/mol
  • Nuclear Magnetic Resonance (NMR): Spectroscopic data from NMR studies confirm the structural integrity and stereochemistry of synthesized incednine .
Chemical Reactions Analysis

Reactions

Incednine undergoes various chemical reactions typical of macrolactams, including hydrolysis and esterification. These reactions can modify its biological activity or stability.

Technical Details

  • Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the lactam ring.
  • Esterification: Alters solubility and bioavailability, impacting pharmacokinetics.
Mechanism of Action

Process

Incednine exerts its effects primarily by modulating anti-apoptotic proteins such as Bcl-xL. By binding to these proteins, incednine disrupts their function, promoting apoptosis in cancer cells.

Data

Studies indicate that incednine's interaction with Bcl-xL leads to conformational changes that inhibit its protective role in cell survival pathways . Kinetic analyses have characterized its binding affinity and mechanism using techniques such as surface plasmon resonance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling.
  • pH Sensitivity: Stability can vary significantly with changes in pH.

Relevant data from studies indicate that these properties play a crucial role in determining the compound's formulation for therapeutic use .

Applications

Scientific Uses

Incednine is primarily researched for its potential as an anticancer agent due to its ability to induce apoptosis in malignant cells. It is also being investigated for its role as a lead compound in drug discovery efforts targeting anti-apoptotic pathways. Its unique structure provides a template for developing new therapeutics aimed at overcoming resistance mechanisms in cancer treatment .

Biosynthetic Pathways and Enzymatic Machinery of Incednine

Genetic Characterization of the Incednine Biosynthetic Gene Cluster (idn)

The incednine biosynthetic gene cluster (idn) was identified in Streptomyces sp. ML694-90F3 through a targeted approach using probes against conserved genes involved in deoxyaminosugar biosynthesis (e.g., fkbH for methoxymalonyl-ACP and NDP-hexose-4,6-dehydratase for sugar moieties). Spanning ~138 kb, this cluster contains 75 open reading frames (ORFs), with 40 putatively assigned to incednine biosynthesis [1]. Chromosomal walking and hybridization against a cosmid library revealed a contiguous region deposited in DDBJ under accession AB767280.

Identification and Functional Annotation of Core Biosynthetic Genes

Key genes within the idn cluster include:

  • β-Amino acid handling enzymes: idnL1 (ATP-dependent ligase), idnL2 (acyltransferase), idnL3 (β-decarboxylase), idnL4 (aminomutase), idnL5 (peptidase), idnL6 (discrete acyl carrier protein, ACP), and idnL7 (ATP-dependent ligase).
  • Polyketide synthases (PKSs): Five large PKSs (IdnP1–P5) organized into 10 modules, consistent with the 24-membered macrolactam structure of incednine. IdnP1 features a loading ACP domain, while IdnP5 terminates with a thioesterase (TE) domain [1].
  • Sugar biosynthesis and tailoring: Genes for N-demethylforosamine assembly (e.g., idnS1–S3).

Table 1: Core Enzymes in the Incednine Biosynthetic Gene Cluster

GeneFunctionDomain/Features
idnL1β-Amino acid-selective ATP-dependent ligaseActivates (S)-3-aminobutyrate
idnL3β-Glutamate-β-decarboxylasePLP-dependent; forms (S)-3-aminobutyrate
idnL4Glutamate-2,3-aminomutaseRadical SAM-PLP dependent; generates β-glutamate
idnL6Discrete ACPCarrier for β-amino acid and dipeptide
idnP1–P5Polyketide synthases10 modules; AT domains specify extender units

Comparative Genomics with Structurally Related Macrolactam Clusters

The idn cluster shares significant homology with biosynthetic pathways for vicenistatin (29% identity between IdnL1 and VinN) and salinilactam (IdnL3/L4 conservation) [1] [10]. Conserved enzymatic machinery includes:

  • Five β-amino acid-handling enzymes (ATP-dependent ligases, discrete ACP, dipeptidyltransferase, peptidase) essential for starter unit protection and transfer.
  • Similar PKS module organization, but with divergent extender unit incorporation (e.g., methoxymalonyl-ACP in incednine vs. malonyl/methylmalonyl in vicenistatin) [10].

β-Amino Acid Starter Unit Biosynthesis

Incednine incorporates (S)-3-aminobutyrate as a starter unit, synthesized from L-glutamate via a two-step enzymatic pathway:

Radical SAM-Dependent Glutamate-2,3-Aminomutase (IdnL4) in β-Glutamate Formation

IdnL4, a radical S-adenosylmethionine (SAM)-PLP-dependent aminomutase, catalyzes the isomerization of L-glutamate to β-glutamate. This reaction proceeds via a 5'-deoxyadenosyl radical, abstracting a hydrogen from glutamate’s C3 position, followed by rearrangement to form a C2-centered radical and subsequent recombination to yield β-glutamate [1] [6]. This mechanism parallels that in salinilactam biosynthesis, confirming functional conservation [1].

PLP-Dependent β-Glutamate-β-Decarboxylase (IdnL3) Catalyzing (S)-3-Aminobutyrate Synthesis

IdnL3 is a pyridoxal 5'-phosphate (PLP)-dependent decarboxylase that converts β-glutamate to (S)-3-aminobutyrate. In vitro characterization confirmed its strict substrate specificity: it decarboxylates β-glutamate but not L-glutamate or other structural analogs. The catalytic mechanism involves:

  • PLP-Schiff base formation with β-glutamate.
  • Decarboxylation generating a quinonoid intermediate.
  • Protonation to release (S)-3-aminobutyrate [1] [3].IdnL3 exhibits high catalytic efficiency (kcat/Km ≈ 104 M−1s−1), ensuring sufficient precursor supply for polyketide assembly [1].

Table 2: Enzymatic Steps in (S)-3-Aminobutyrate Biosynthesis

EnzymeCofactorReactionProductSpecificity
IdnL4SAM, PLPL-Glutamate → β-Glutamateβ-GlutamateRadical-mediated C-C isomerization
IdnL3PLPβ-Glutamate → (S)-3-Aminobutyrate(S)-3-AminobutyrateStrict for β-glutamate

Polyketide Synthase (PKS) Assembly Line Architecture

The incednine polyketide backbone is assembled by a type I modular PKS system (IdnP1–P5), incorporating a β-amino acid starter and specialized extender units.

Modular Organization of IdnP1–P5 and Substrate Specificity of Acyltransferase Domains

The PKS comprises five multidomain proteins organized into 10 modules:

  • Loading module: Features a specialized ACP domain that accepts the dipeptide-primed starter unit (see Section 1.4.1).
  • Elongation modules (M1–M10): Each contains ketosynthase (KS), acyltransferase (AT), and ACP domains, with varying tailoring domains (KR, DH, ER).AT domains exhibit strict substrate specificity:
  • Modules 1, 3, 5, 7, 9: Methylmalonyl-CoA.
  • Modules 2, 4, 6, 8: Malonyl-CoA.
  • Module 10: Methoxymalonyl-ACP (see 1.3.2) [1] [6].Notably, the AT domain of IdnP5 Module 9 (IdnAT9) is predicted to recognize methylmalonyl-CoA but shows sequence similarity to malonyl-specific ATs, suggesting potential substrate ambiguity [1].

Role of Methoxymalonyl-ACP Extender Units in Polyketide Chain Elongation

Methoxymalonyl-ACP, incorporated by Module 10, derives from glycolytic intermediates (e.g., glycerate-1,3-bisphosphate) via a conserved biosynthetic pathway:

  • FkbH-like enzyme: Catalyzes the initial glycosyltransfer to form a glycolylated ACP.
  • Dehydrogenases/epimerases: Convert the glycolyl-ACP to methoxymalonyl-ACP [6] [7].Feeding studies with 13C-glycerol confirmed its efficient incorporation into the C1–C2 moiety of incednine’s aglycone (incednam), consistent with methoxymalonate’s two-carbon backbone originating from C2/C3 of glycerol [1].

Post-PKS Modifications and Macrocyclization

Before macrocyclization, the β-amino acid starter undergoes protection, and the linear polyketide chain is released and cyclized:

Dipeptidyl-ACP Transfer and Peptidase-Mediated Deprotection

To prevent premature nucleophilic attack or lactamization, the β-amino group of 3-aminobutyryl-IdnL6 is protected via dipeptide formation:

  • IdnL7 (ATP-dependent ligase): Activates L-Ala (or Gly/Ser) and transfers it to 3-aminobutyryl-IdnL6, forming a dipeptidyl-ACP (L-Ala-(S)-3-aminobutyryl-IdnL6) [1].
  • IdnL2 (dipeptidyltransferase): Transfers the dipeptide to the loading ACP of IdnP1.
  • IdnL5 (peptidase): After full polyketide assembly, cleaves the N-terminal alanine residue, exposing the β-amino group for macrocyclization [1] [7]. This protection strategy is conserved in vicenistatin (VinM/VinJ) and salinilactam [10].

Thioesterase (TE)-Mediated Lactamization

The TE domain in IdnP5 catalyzes macrolactam formation via a two-step mechanism:

  • Transesterification: The full-length linear polyketide chain (tethered to the ACP of Module 10) is transferred to the TE active-site serine, forming an acyl-O-TE intermediate.
  • Nucleophilic attack: The β-amino group of the (S)-3-aminobutyrate starter attacks the carbonyl carbon of the acyl-O-TE intermediate, releasing the 24-membered macrolactam ring [1] [7]. This mechanism parallels penicillin-binding protein-type thioesterases (e.g., Ulm16) that catalyze head-to-tail macrolactamization of small peptides [3] [6].

Table 3: Post-PKS Modification Enzymes in Incednine Biosynthesis

EnzymeFunctionMechanismConservation
IdnL7Dipeptide-forming ATP-ligaseActivates L-Ala for transfer to 3-ABA-ACPHomologous to VinM (vicenistatin)
IdnL2DipeptidyltransferaseShuttles dipeptide to PKS loading ACPConserved in β-amino acid PKSs
IdnL5PeptidaseCleaves N-terminal Ala to expose β-amino groupVinJ-like peptidase family
IdnP5 TEThioesteraseCatalyzes macrolactam ring closureType I PKS terminal domain

Properties

Product Name

Incednine

IUPAC Name

(3Z,5E,7E,9E,11R,12S,13Z,15E,17E,19E,21E,24S)-11-hydroxy-12-[(2S,3R,4R,5R)-4-hydroxy-3-(methylamino)-5-[(2S,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxyoxan-2-yl]oxy-3-methoxy-5,11,17,21,24-pentamethyl-1-azacyclotetracosa-3,5,7,9,13,15,17,19,21-nonaen-2-one

Molecular Formula

C42H63N3O8

Molecular Weight

738 g/mol

InChI

InChI=1S/C42H63N3O8/c1-28-16-12-13-20-36(53-41-38(44-8)39(46)35(27-50-41)52-37-24-23-33(43-7)32(5)51-37)42(6,48)25-14-10-11-17-30(3)26-34(49-9)40(47)45-31(4)22-21-29(2)19-15-18-28/h10-21,25-26,31-33,35-39,41,43-44,46,48H,22-24,27H2,1-9H3,(H,45,47)/b11-10+,16-12+,19-15+,20-13-,25-14+,28-18+,29-21+,30-17+,34-26-/t31-,32+,33-,35+,36-,37-,38+,39-,41-,42+/m0/s1

InChI Key

VTEKRFJHUHAGJO-WNETYGQVSA-N

Synonyms

incednine

Canonical SMILES

CC1CC=C(C=CC=C(C=CC=CC(C(C=CC=CC=C(C=C(C(=O)N1)OC)C)(C)O)OC2C(C(C(CO2)OC3CCC(C(O3)C)NC)O)NC)C)C

Isomeric SMILES

C[C@H]1C/C=C(/C=C/C=C(/C=C/C=C\[C@@H]([C@](/C=C/C=C/C=C(/C=C(/C(=O)N1)\OC)\C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O[C@H]3CC[C@@H]([C@H](O3)C)NC)O)NC)\C)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.